n-Benzoyl-d-alanine
Overview
Description
Scientific Research Applications
N-Benzoyl-D-Alanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
n-Benzoyl-d-alanine primarily targets the Penicillin-binding protein 1b . This protein is found in Streptococcus pneumoniae (strain ATCC BAA-255 / R6) . Penicillin-binding proteins are essential for bacterial cell wall synthesis, and their inhibition leads to cell death.
Mode of Action
It’s known that the compound interacts with its target protein, potentially altering its function
Biochemical Pathways
This compound is part of the class of organic compounds known as hippuric acids . These compounds contain hippuric acid, which consists of a benzoyl group linked to the N-terminal of a glycine . .
Result of Action
As it targets penicillin-binding proteins, it may potentially interfere with bacterial cell wall synthesis, leading to cell death . .
Biochemical Analysis
Biochemical Properties
n-Benzoyl-d-alanine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with penicillin-binding proteins, such as penicillin-binding protein 1b in Streptococcus pneumoniae . These interactions are crucial for understanding the compound’s potential as an antibiotic or in antibiotic resistance studies. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes related to the N-methyl-D-aspartate (NMDA) receptor in tubular epithelial cells . This interaction is significant as it can protect cells from hypoxia-related injury and promote cell proliferation. Additionally, this compound’s impact on reactive oxygen species (ROS) production and mitochondrial membrane potential further highlights its role in cellular metabolism and stress response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it binds to penicillin-binding proteins, inhibiting their activity and potentially leading to antibiotic effects . This compound also interacts with NMDA receptors, modulating their signaling pathways and influencing gene expression . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action in various biological contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under sealed, dry conditions at room temperature Observations indicate that this compound can protect cells from acute kidney injury over time, suggesting potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in studies involving rats, varying concentrations of the compound have been shown to influence the systemic clearance and volume of distribution of other drugs, such as enprofylline . High doses of this compound may lead to competitive inhibition of protein binding, affecting the pharmacokinetics of co-administered drugs. These findings highlight the importance of dosage considerations in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. It belongs to the class of hippuric acids, which are compounds containing a benzoyl group linked to the N-terminal of a glycine . This compound’s metabolism involves interactions with enzymes and cofactors that facilitate its conversion and utilization within the body. Understanding these pathways is essential for elucidating the compound’s role in metabolic flux and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it has been observed to influence the renal excretion of other compounds, such as enprofylline, by inhibiting organic anion transporters . This interaction affects the compound’s localization and accumulation within the body, which is crucial for understanding its pharmacokinetics and potential therapeutic effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. While specific details on its localization within cellular compartments are limited, its interactions with NMDA receptors and other biomolecules suggest that it may be directed to specific organelles or cellular regions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-D-Alanine can be synthesized through the benzoylation of D-Alanine. The reaction typically involves the use of benzoyl chloride and a base such as sodium hydroxide or potassium carbonate in an aqueous or organic solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-D-Alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted alanine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-L-Alanine
- N-Benzoyl-DL-Alanine
- N-Acetyl-D-Alanine
- N-Acetyl-L-Alanine
Uniqueness
N-Benzoyl-D-Alanine is unique due to its specific stereochemistry and the presence of the benzoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(2R)-2-benzamidopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Benzoyl-D-alanine interact with brucine to achieve racemic resolution?
A1: this compound forms a stable complex with brucine, a chiral alkaloid, due to specific molecular interactions. The crystal structure of this complex reveals that the two methoxy groups of brucine play a crucial role in differentiating between this compound and its enantiomer, N-Benzoyl-L-alanine [, ]. This selectivity arises from the distinct packing arrangements induced by the methoxy groups, allowing brucine to preferentially crystallize with this compound, effectively resolving the racemic mixture.
Q2: The research mentions "alkaloid self-assemblies." How do these assemblies contribute to the resolution of this compound?
A2: Both strychnine and brucine, the resolving agents used in the studies, form self-assembled structures in the crystalline state. These self-assemblies create chiral environments that can selectively accommodate one enantiomer of N-benzoyl alanine over the other. The specific donor/acceptor properties of the N-benzoyl alanine derivative, particularly the phthaloyl or benzoyl group, influence its interaction with the alkaloid self-assemblies []. This interaction dictates which enantiomer preferentially integrates into the self-assembly, leading to successful racemic resolution.
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